molecular formula C11H16O2 B1427552 1-(2-Methoxy-5-methylphenyl)propan-1-ol CAS No. 1181589-27-4

1-(2-Methoxy-5-methylphenyl)propan-1-ol

Cat. No.: B1427552
CAS No.: 1181589-27-4
M. Wt: 180.24 g/mol
InChI Key: KOTNNLQJPSBEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-5-methylphenyl)propan-1-ol is a useful research compound. Its molecular formula is C11H16O2 and its molecular weight is 180.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Cyclization Processes

1-(2-Methoxy-5-methylphenyl)propan-1-ol is involved in cyclization reactions. For instance, it undergoes 1,5- and 1,6-cyclisation through aryl radical cation and alkoxyl radical intermediates. This process sees variations in product yields and regioselectivities with pH changes, indicating different behaviors of the two intermediates (Goosen, McCleland, & Rinaldi, 1993).

Kinetic Resolution and Synthesis of Phenolic Sesquiterpenes

This compound is also used in the enantioselective and enantiospecific resolution processes. Such processes are crucial for creating chiral building blocks for natural and unnatural sesquiterpenes. The high enantiopurity achieved in these processes makes the compound valuable for synthesizing bio-active natural and unnatural xanthorrhizol, elvirol, and gallate derivatives (Shafioul & Cheong, 2012).

Anticancer Activity

This compound derivatives show potential in anticancer applications. A phenolic compound related to it, isolated from Millettia leucantha wood, exhibited strong cytotoxicity against BCA-1 tumor cell lines, indicating its potential in cancer treatment research (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).

Drug Design and Pharmacological Activities

The compound is also relevant in the design of new pharmaceutical agents. It serves as a building block in the synthesis of various compounds with potential adrenolytic, antiarrhythmic, and hypotensive activities. These synthetic processes and the resulting compounds are valuable for the development of new medications with specific pharmacological profiles (Groszek et al., 2009).

Analytical and Computational Chemistry

In analytical and computational chemistry, this compound derivatives are studied for their structural and electronic properties. These studies involve techniques like X-ray crystallography and density functional theory, contributing to the understanding of molecular structures and properties which are crucial in various chemical and pharmaceutical applications (Nycz et al., 2011).

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-10(12)9-7-8(2)5-6-11(9)13-3/h5-7,10,12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTNNLQJPSBEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C=CC(=C1)C)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.